2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit prostaglandin synthesis .
Mode of Action
It is suggested that it may exhibit anti-inflammatory, analgesic, and antipyretic activities mainly through the inhibition of prostaglandin synthesis .
Biochemical Pathways
The inhibition of prostaglandin synthesis suggests that it may affect the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Result of Action
Its potential anti-inflammatory, analgesic, and antipyretic activities suggest that it may reduce inflammation, pain, and fever respectively .
Preparation Methods
The synthesis of 2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF). The intermediate salt formed in situ reacts with α-halogenated reagents like ethylchloroacetate to yield the desired thiazole derivative .
Chemical Reactions Analysis
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound can be used in the development of biocides, fungicides, and other industrial chemicals.
Comparison with Similar Compounds
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives such as:
2-chloro-N-(2,4-dichlorophenyl)acetamide: Similar in structure but lacks the thiazole ring, which may result in different biological activities.
N-(2,6-dimethylphenyl)chloroacetamide: Another chloroacetamide derivative with different substituents, leading to variations in its chemical and biological properties.
2,2’,4’-trichloroacetanilide:
The unique combination of the thiazole ring and the dichlorophenyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2OS/c12-4-10(17)16-11-15-9(5-18-11)7-2-1-6(13)3-8(7)14/h1-3,5H,4H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNSPZAJVUZNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.